molecular formula C14H16N4O4 B14924290 1,5-dimethyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide

1,5-dimethyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B14924290
M. Wt: 304.30 g/mol
InChI Key: JKFBSXOWMJEFEY-OQLLNIDSSA-N
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Description

1,5-dimethyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, a pyran ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the pyran ring and other functional groups. Common reagents used in the synthesis include hydrazine derivatives, aldehydes, and ketones. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the pyran ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,5-dimethyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrazole-3-carbohydrazide: Lacks the pyran ring but has similar functional groups.

    6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene derivatives: Compounds with similar pyran ring structures but different substituents.

Uniqueness

1,5-dimethyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide is unique due to its combination of a pyrazole ring and a pyran ring, along with specific functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16N4O4/c1-7-5-10(17-18(7)4)13(20)16-15-9(3)12-11(19)6-8(2)22-14(12)21/h5-6,19H,1-4H3,(H,16,20)/b15-9+

InChI Key

JKFBSXOWMJEFEY-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=NN1C)C(=O)N/N=C(\C)/C2=C(C=C(OC2=O)C)O

Canonical SMILES

CC1=CC(=NN1C)C(=O)NN=C(C)C2=C(C=C(OC2=O)C)O

Origin of Product

United States

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